Hepbs

Description

Structure

3D Structure

Properties

IUPAC Name |

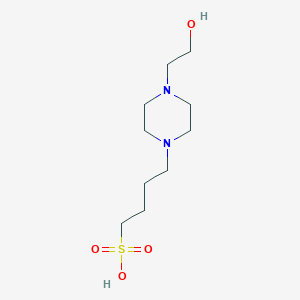

4-[4-(2-hydroxyethyl)piperazin-1-yl]butane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O4S/c13-9-8-12-6-4-11(5-7-12)3-1-2-10-17(14,15)16/h13H,1-10H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJNFONOHINEFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCS(=O)(=O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433437 | |

| Record name | HEPBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161308-36-7 | |

| Record name | HEPBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEPBS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

HEPES Buffer in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role, applications, and technical considerations of using HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer in cell culture. From its fundamental mechanism to detailed experimental protocols, this document serves as a critical resource for optimizing cell culture conditions and ensuring experimental reproducibility.

Introduction to HEPES Buffer

HEPES is a zwitterionic organic chemical buffering agent, first described by Dr. Norman Good and his colleagues in 1966.[1] It is one of the twenty "Good's buffers" designed for biological research.[2] In cell culture, its primary function is to maintain a stable physiological pH, which is critical for cell viability, growth, and function.[3] Most mammalian cell lines thrive at a pH between 7.2 and 7.4. Cellular metabolism, however, naturally produces acidic byproducts like lactic acid and carbon dioxide, which can rapidly alter the pH of the culture medium.[2]

HEPES is widely used to supplement the primary buffering system in most cell culture media, the sodium bicarbonate (NaHCO₃) system. While the bicarbonate system is effective, it is dependent on the concentration of dissolved carbon dioxide (CO₂) in the atmosphere, requiring a controlled CO₂ incubator to maintain a stable pH.[4] HEPES provides robust pH control independent of ambient CO₂ levels, making it indispensable for many applications.[5]

Mechanism of Action

HEPES is a zwitterionic buffer, meaning its molecule contains both a positive and a negative charge, making it highly soluble in water while being membrane impermeable (though some studies suggest cellular uptake can occur).[5][6] Its buffering capacity stems from the piperazine ring, which can accept or donate protons (H⁺ ions) to resist changes in pH.[]

With a pKa of approximately 7.3 at 37°C, HEPES is an excellent buffer for maintaining pH in the physiological range of 6.8 to 8.2. This is the range where it can most effectively neutralize both acids and bases.

References

- 1. reagent.co.uk [reagent.co.uk]

- 2. HEPES - Wikipedia [en.wikipedia.org]

- 3. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]

- 4. youtube.com [youtube.com]

- 5. shop.sartorius.com [shop.sartorius.com]

- 6. 1H-NMR spectroscopy shows cellular uptake of HEPES buffer by human cell lines-an effect to be considered in cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of HEPES Buffer

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent widely utilized in a vast array of life science research and industrial applications. Its popularity stems from its effectiveness in maintaining physiological pH, its compatibility with many biological systems, and its minimal interference with biochemical reactions. This technical guide provides a comprehensive overview of the core chemical properties of HEPES buffer, detailed experimental protocols for its characterization, and a summary of key quantitative data to aid in its effective application.

Core Chemical and Physical Properties

HEPES is one of the twenty "Good's buffers" developed by Dr. Norman Good and his colleagues to meet the specific needs of biochemical and biological research. Its chemical structure, featuring a piperazine ring, an ethanesulfonic acid group, and a hydroxyethyl group, confers its desirable buffering characteristics.

Quantitative Data Summary

The following tables summarize the key quantitative properties of HEPES buffer.

| Property | Value | Notes |

| Molecular Formula | C8H18N2O4S | |

| Molecular Weight | 238.30 g/mol [1][2] | |

| Appearance | White crystalline powder[2] | |

| Melting Point | 234-238 °C[2] | Decomposes upon melting. |

| pKa1 (25 °C) | ~3 | Corresponds to the sulfonate group. |

| pKa2 (25 °C) | 7.5[2] | Corresponds to the piperazine ring nitrogen; this is the pKa relevant for most biological buffering applications. |

| Buffering pH Range | 6.8 – 8.2[1][2] | Effective buffering range is generally considered to be pKa ± 1. |

| ΔpKa/°C | -0.014 | Indicates a relatively low sensitivity of pKa to temperature changes compared to some other common buffers like Tris. |

| Solubility in Water (20°C) | 40 g/100 mL[2] | Highly soluble in aqueous solutions. |

| Solubility in Organic Solvents | Insoluble in DMSO and Ethanol[3] | Generally has low solubility in most organic solvents.[4] |

Temperature Dependence of pKa

The pKa of HEPES is known to be temperature-dependent. This is a critical consideration for experiments conducted at temperatures other than ambient. The table below illustrates this relationship.

| Temperature (°C) | pKa |

| 20 | 7.55 |

| 25 | 7.5 |

| 37 | 7.3 |

Note: The exact pKa value can vary slightly depending on the concentration of the buffer and the ionic strength of the solution.

Chemical Equilibrium of HEPES

HEPES is a zwitterionic buffer, meaning it contains both a positive and a negative charge on the same molecule at physiological pH. The buffering capacity of HEPES is centered around the protonation and deprotonation of the tertiary amine on its piperazine ring.

References

An In-depth Technical Guide to the Advantages of Using HEPES in Biological Assays

For researchers, scientists, and drug development professionals, maintaining precise and stable pH is paramount to the success of biological assays. Among the array of available buffering agents, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) has emerged as a superior choice for a wide range of applications due to its unique chemical properties. This guide provides a comprehensive overview of the advantages of HEPES, offers a comparative analysis with other common buffers, and presents detailed experimental protocols.

Core Advantages of HEPES Buffer

HEPES is a zwitterionic organic chemical buffering agent and is categorized as one of the twenty "Good's buffers".[1] Its widespread use in cell culture and other biological assays can be attributed to several key advantages:

-

Ideal Buffering Range for Physiological Conditions: HEPES has a pKa of approximately 7.5 at 25°C, providing excellent buffering capacity in the physiological pH range of 6.8 to 8.2.[2][3] This makes it highly suitable for maintaining the pH of experiments involving mammalian cells and other biological systems that thrive near neutral pH.[]

-

Stability in CO2-Independent Environments: Unlike bicarbonate-based buffers that require a controlled CO2 environment to maintain pH, HEPES is not significantly affected by changes in CO2 concentration.[2] This makes it an excellent choice for experiments conducted in open-air systems or outside of a CO2 incubator.[2][5]

-

Minimal Metal Ion Binding: HEPES has a negligible affinity for binding with most metal ions, particularly divalent cations like Ca2+ and Mg2+.[1][2] This is a critical feature for assays where metal ions are essential components, such as in studies involving metalloenzymes that could be inhibited by metal chelation.[1][5]

-

Low Temperature Dependence: The pKa of HEPES shows a relatively small change with fluctuations in temperature compared to other buffers like Tris.[5][6] This ensures a more stable pH environment in experiments that require temperature shifts.

-

High Solubility and Membrane Impermeability: HEPES is highly soluble in water and is generally considered membrane impermeable, meaning it does not readily cross cell membranes.[3][7] This is advantageous as it minimizes interference with intracellular processes.

-

Reduced Biological Interference: Generally, HEPES is less likely to interfere with biological processes compared to other buffers. It is considered non-toxic to cells at typical working concentrations (10-25 mM) and does not get absorbed by them.[2][8][9]

Comparative Analysis of Common Biological Buffers

The selection of an appropriate buffer is a critical decision in experimental design. The following table summarizes the key properties of HEPES in comparison to other widely used biological buffers.

| Property | HEPES | Tris | PBS (Phosphate-Buffered Saline) |

| pKa (at 25°C) | ~7.5 | ~8.1 | ~7.2 (for dibasic phosphate) |

| Effective pH Range | 6.8 - 8.2[7] | 7.0 - 9.2[7] | 5.8 - 8.0[8] |

| Temperature Dependence of pKa | Low (ΔpKa/°C ≈ -0.014) | High (ΔpKa/°C ≈ -0.031) | Moderate |

| Metal Ion Binding | Negligible[1] | Can interact with some metals | Can precipitate with Ca2+ and Mg2+[10] |

| CO2 Dependence | Independent[2] | Can be affected | Can be affected |

| Toxicity | Low at typical concentrations[8] | Can be toxic to some cells | Generally non-toxic |

Key Applications and Experimental Protocols

HEPES is utilized across a broad spectrum of biological research, including cell culture, enzyme assays, protein purification, and molecular biology experiments.[][11]

This protocol describes how to supplement a standard cell culture medium with HEPES to provide additional buffering capacity, especially when cells are handled outside of a CO2 incubator.

Objective: To maintain a stable physiological pH in a mammalian cell culture.

Materials:

-

HEPES (powder, cell culture grade)

-

Deionized water, sterile

-

Sodium Hydroxide (NaOH), 1 M, sterile

-

pH meter

-

Sterile filter (0.22 µm)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

-

Prepare a 1 M HEPES Stock Solution:

-

Dissolve 238.3 g of HEPES powder in 800 mL of deionized water.

-

Adjust the pH to 7.2-7.4 with 1 M NaOH.

-

Bring the final volume to 1 L with deionized water.

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Store the stock solution at 4°C, protected from light.[1]

-

-

Supplement the Cell Culture Medium:

-

Aseptically add the sterile 1 M HEPES stock solution to the cell culture medium to a final concentration of 10-25 mM. For example, to make a 20 mM HEPES solution in 500 mL of medium, add 10 mL of the 1 M stock solution.

-

The final supplemented medium can be stored at 4°C.

-

This protocol details the use of HEPES in a lysis buffer for extracting total protein from tissues for subsequent analysis, such as Western Blotting.[12]

Objective: To lyse tissues and extract total protein while maintaining pH stability.

Materials:

-

HEPES

-

Potassium Chloride (KCl)

-

Magnesium Chloride (MgCl2)

-

EDTA

-

Glycerol

-

Dithiothreitol (DTT)

-

Sodium Dodecyl Sulfate (SDS)

-

Protease and phosphatase inhibitors (e.g., aprotinin, leupeptin, PMSF, sodium orthovanadate)

-

Deionized water

-

pH meter

Procedure:

-

Prepare the Lysis Buffer (10 mM HEPES):

-

Combine the following reagents in 80 mL of deionized water:

-

HEPES: 10 mM

-

KCl: 90 mM

-

MgCl2: 3 mM

-

EDTA: 5 mM

-

Glycerol: 1%

-

DTT: 1 mM

-

SDS: 0.04%

-

-

Adjust the pH to the desired value (e.g., 7.9) with an appropriate acid or base.

-

Bring the final volume to 100 mL with deionized water.

-

-

Add Inhibitors:

-

Immediately before use, add protease and phosphatase inhibitors to the required final concentrations (e.g., 20 µM aprotinin, 20 µM leupeptin, 40 µM PMSF, 100 µM sodium orthovanadate).[12]

-

-

Tissue Homogenization:

-

Homogenize the tissue samples in the prepared lysis buffer on ice.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the total protein lysate.

-

Visualizing Workflows with HEPES

The following diagram illustrates a decision-making process for selecting a biological buffer, highlighting scenarios where HEPES is an optimal choice.

Caption: Decision tree for selecting a biological buffer.

This diagram outlines a typical workflow for a cell-based assay where HEPES is used to maintain pH stability during various steps performed outside of a CO2 incubator.

Caption: Workflow for a cell-based assay using HEPES.

Important Considerations and Precautions

While HEPES is a robust buffering agent, there are some precautions to consider:

-

Phototoxicity: When exposed to ambient light, HEPES can produce hydrogen peroxide, which can be toxic to cells.[1] Therefore, it is recommended to keep HEPES-containing solutions in the dark as much as possible.[1]

-

Concentration Effects: While generally non-toxic, high concentrations of HEPES (above 40-50 mM) can be detrimental to some cell lines.[9] It is always advisable to optimize the HEPES concentration for the specific cell type and application.

References

- 1. HEPES - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. HEPES-Puffer [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 7. What are the differences between HEPES (7365-45-9) and Tris (77-86-1) buffer? [yacooscience.com]

- 8. What is the difference between PBS and HEPES - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 9. nbinno.com [nbinno.com]

- 10. Who is better than the biological buffer HEPES VS PBS - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]

- 11. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 12. mdpi.com [mdpi.com]

HEPES Buffer: A Technical Guide for Researchers and Drug Development Professionals

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent widely utilized in biological and biochemical research.[1] Its popularity stems from its effectiveness in maintaining physiological pH, a critical parameter in numerous experimental systems, particularly in cell culture and drug discovery assays. This technical guide provides an in-depth overview of the physicochemical properties of HEPES buffer, detailed experimental protocols for its preparation and use, and visualizations of its application in common research workflows.

Physicochemical Properties of HEPES Buffer

HEPES is one of the twenty "Good's buffers," a set of buffering agents described by Norman Good and his colleagues.[2] These buffers are characterized by several properties that make them suitable for biological research, including high water solubility, membrane impermeability, and minimal interference with biological reactions.[2] The key quantitative properties of HEPES are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₈H₁₈N₂O₄S | [1] |

| Molecular Weight | 238.3012 g/mol | [1][2] |

| pKa₁ (25 °C) | 3 | [1] |

| pKa₂ (25 °C) | 7.5 | [1] |

| pKa (20 °C) | 7.55 | [3] |

| Effective pH Range | 6.8 – 8.2 | [4][5][6] |

| Temperature Dependence (ΔpKa/ΔT) | -0.014 K⁻¹ | [3] |

| Solubility in Water (20 °C) | 40 g/100 ml | [1] |

| Melting Point | >234-238°C | [1] |

Experimental Protocols

Accurate preparation and application of HEPES buffer are crucial for experimental reproducibility. Below are detailed protocols for the preparation of a stock solution and its use in common research applications.

Preparation of 1 M HEPES Stock Solution (pH 7.5)

This protocol describes the preparation of a 1 M sterile stock solution of HEPES buffer.

Materials:

-

HEPES (free acid) (M.W. 238.3 g/mol )

-

10 N Sodium Hydroxide (NaOH)

-

Deionized water (dH₂O)

-

Beaker

-

Magnetic stirrer and stir bar

-

pH meter

-

Graduated cylinder

-

0.22 µm sterile filter

-

Sterile storage bottles

Procedure:

-

Weigh out 238.3 g of HEPES free acid and add it to 800 mL of dH₂O in a beaker.[4][7]

-

Dissolve the HEPES powder by placing the beaker on a magnetic stirrer.

-

Slowly add 10 N NaOH dropwise to the solution to adjust the pH to 7.5.[4] Use a calibrated pH meter to monitor the pH.

-

Once the desired pH is reached, transfer the solution to a graduated cylinder and add dH₂O to bring the final volume to 1 L.[4][7]

-

Sterilize the solution by passing it through a 0.22 µm filter into sterile storage bottles.

-

Label the bottles and store them at 4°C.

Caption: Workflow for the preparation of a 1 M HEPES stock solution.

Use of HEPES in Primary Cell Culture

HEPES is often added to cell culture media to provide additional buffering capacity, especially when cells are manipulated outside of a CO₂ incubator.[6]

Materials:

-

Basal cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

1 M sterile HEPES stock solution (pH 7.5)

-

Primary cells

-

Sterile culture flasks or plates

-

Humidified incubator (37°C, 5% CO₂)

-

Biological safety cabinet

Procedure:

-

In a biological safety cabinet, prepare the complete growth medium by supplementing the basal medium with the desired concentrations of FBS and Penicillin-Streptomycin.

-

Add the 1 M sterile HEPES stock solution to the complete growth medium to a final concentration of 10-25 mM. For a 25 mM final concentration, add 25 mL of 1 M HEPES to 975 mL of medium.

-

Thaw the cryopreserved primary cells rapidly in a 37°C water bath.[8]

-

Transfer the thawed cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium with HEPES.

-

Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.[8]

-

Aspirate the supernatant and resuspend the cell pellet in fresh, HEPES-containing complete growth medium.

-

Plate the cells in the desired culture vessel and place them in a humidified incubator.

Use of HEPES in Western Blotting

HEPES can be used in lysis buffers for the extraction of proteins from cells and tissues.

Materials:

-

Cell or tissue sample

-

Lysis Buffer (e.g., 150 mM NaCl, 50 mM HEPES pH 7.4, 1% Triton X-100)[9]

-

Protease and phosphatase inhibitors

-

Microcentrifuge

-

SDS-PAGE apparatus

-

PVDF membrane

-

Blocking buffer

-

Primary and secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Prepare the complete lysis buffer by adding protease and phosphatase inhibitors to the HEPES-containing lysis buffer just before use.

-

Homogenize the cell or tissue sample in the complete lysis buffer on ice.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of the lysate using a suitable protein assay.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[9]

-

Incubate the membrane with the primary antibody overnight at 4°C.[9]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein of interest using a chemiluminescent substrate.

Caption: Experimental workflow for a western blot using a HEPES-based lysis buffer.

Use of HEPES in MTT Cell Viability Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[10] HEPES can be used in the assay medium to ensure pH stability during the incubation steps.

Materials:

-

Cells plated in a 96-well plate

-

Drug compound for testing

-

Culture medium with HEPES (e.g., DMEM with 25 mM HEPES)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Plate the cells in a 96-well plate at a suitable density and allow them to attach overnight.[10]

-

Treat the cells with various concentrations of the drug compound diluted in culture medium containing HEPES. Include untreated control wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[11]

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[11]

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Application in Signaling Pathway Analysis

HEPES-buffered solutions are frequently used in studies of cellular signaling pathways to maintain stable conditions during cell stimulation and lysis. For example, in studies of phenylephrine (PE)-induced cardiomyocyte hypertrophy, HEPES is a component of the buffers used for cell lysis and immunoprecipitation.[9][12] The ERK1/2 signaling pathway is a key regulator of this process.[12]

Caption: Simplified signaling pathway of PE-induced cardiomyocyte hypertrophy via ERK1/2.

References

- 1. HEPES - Wikipedia [en.wikipedia.org]

- 2. reagent.co.uk [reagent.co.uk]

- 3. HEPES for buffer solutions [itwreagents.com]

- 4. HEPES Buffer (1 M, 7.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 5. Chemical characteristics and use of biological buffer HEPES (CAS 7365-45-9) [vacutaineradditives.com]

- 6. HEPES Buffer [sigmaaldrich.com]

- 7. HEPES (1.0M, pH 7.5) [novoprolabs.com]

- 8. youtube.com [youtube.com]

- 9. Genome-wide analysis identifies susceptibility loci for heart failure and nonischemic cardiomyopathy subtype in the East Asian populations | PLOS Genetics [journals.plos.org]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Interactions between the ERK1/2 signaling pathway and PCAF play a key role in PE-induced cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Zwitterionic Buffers: Focus on HEPES

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of zwitterionic buffers, with a detailed focus on HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). It covers the fundamental principles of zwitterionic buffers, the specific properties of HEPES, and its wide-ranging applications in research and drug development. The content is structured to provide actionable insights, including detailed experimental protocols and comparative data.

Introduction to Zwitterionic Buffers

Zwitterionic buffers are molecules that contain both a positive and a negative charge, rendering them electrically neutral overall.[1][2] This unique characteristic provides several advantages in biological and chemical applications, primarily their ability to resist significant changes in pH.[3] Unlike many conventional buffers, zwitterionic buffers often exhibit minimal interaction with biological molecules and have low permeability through biological membranes.[4]

Norman Good and his colleagues pioneered the development of a series of zwitterionic buffers, now famously known as "Good's buffers," which were specifically designed for biological research.[4][5] These buffers, including the widely used HEPES, share several desirable characteristics:

-

pKa values between 6 and 8: This range is ideal for most biochemical experiments, which are often conducted at or near physiological pH.[4]

-

High water solubility: Essential for applications in aqueous biological systems.[4]

-

Minimal salt effects and temperature dependence: Ensuring stable buffering capacity under varying experimental conditions.[4]

-

Chemical stability: Resistance to degradation and oxidation.[4]

-

Low UV absorbance: Crucial for experiments involving spectrophotometric measurements.[1][4]

HEPES: A Closer Look

HEPES is a zwitterionic sulfonic acid buffering agent that has become a staple in many laboratories.[5] Its chemical structure, featuring a piperazine ring and an ethanesulfonic acid group, gives it excellent water solubility and stability.[6]

Chemical and Physical Properties

The key properties of HEPES are summarized in the table below, providing a quick reference for its use in experimental design.

| Property | Value | References |

| IUPAC Name | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | [5][7] |

| Molecular Formula | C8H18N2O4S | [5][] |

| Molar Mass | 238.3012 g/mol | [5][7] |

| Appearance | White crystalline powder | [1][5] |

| Melting Point | >234-238 °C | [5][9] |

| pKa at 25 °C | ~7.5 | [5][][10] |

| Useful pH Range | 6.8 to 8.2 | [5][][11] |

| Temperature Dependence (ΔpKa/ΔT) | -0.014 K⁻¹ | [11] |

The Buffering Mechanism of HEPES

The buffering capacity of HEPES stems from the protonation and deprotonation of the nitrogen atoms within its piperazine ring.[] At its pKa of approximately 7.5, the concentrations of the protonated (acidic) and deprotonated (basic) forms of HEPES are equal, allowing it to effectively neutralize both added acids and bases, thus resisting pH changes.[]

Below is a diagram illustrating the logical flow of the buffering action of HEPES.

Caption: Logical flow of HEPES buffering action in response to pH changes.

Applications in Research and Drug Development

HEPES is widely utilized across various scientific disciplines due to its excellent biocompatibility and buffering capacity in the physiological pH range.[]

Cell Culture

HEPES is a common additive to cell culture media, typically at concentrations ranging from 10 mM to 25 mM.[12] It provides pH stability, which is crucial for cell viability and growth, especially in systems outside of a CO₂ incubator where bicarbonate-based buffering is less effective.[12]

Advantages in Cell Culture:

-

CO₂-independent buffering: Maintains stable pH in open-air manipulations.[13]

-

Improved cell viability: Protects cells sensitive to pH fluctuations.[][12]

Considerations:

-

Potential for cytotoxicity: High concentrations (>25mM) can be toxic to some cell lines.[14]

-

Light sensitivity: When exposed to light, HEPES can produce hydrogen peroxide, which is toxic to cells.[5][7] Therefore, solutions containing HEPES should be stored in the dark.[7]

Protein Purification and Enzyme Assays

The chemical stability and low metal ion binding capacity of HEPES make it an ideal buffer for protein purification and enzyme kinetics studies.[5][15]

Key benefits include:

-

Minimal interference: It does not significantly interact with most proteins or enzymes.[][10]

-

Maintains protein stability: Helps preserve the native conformation and activity of proteins.[15]

-

Negligible metal chelation: Suitable for studying metal-dependent enzymes.[5]

Molecular Biology

HEPES is also employed in various molecular biology applications, such as:

-

DNA/RNA extraction: Maintains pH stability during nucleic acid purification, preventing degradation.[]

-

Electrophoresis: Used in running buffers to ensure proper migration of nucleic acids and proteins.[1][]

-

PCR and qPCR: Helps to maintain a stable pH in the reaction mixture, improving amplification efficiency.[]

Experimental Protocols

This section provides detailed methodologies for preparing and using HEPES buffer in common laboratory applications.

Preparation of a 1 M HEPES Stock Solution (pH 7.4)

Materials:

-

HEPES free acid (Molar Mass: 238.3 g/mol )

-

Deionized water (dH₂O)

-

10 M Sodium Hydroxide (NaOH) or 10 M Potassium Hydroxide (KOH)

-

pH meter

-

Magnetic stirrer and stir bar

-

Graduated cylinder

-

Beaker

-

0.22 µm sterile filter

Procedure:

-

Weigh out 238.3 g of HEPES free acid powder.

-

Add the powder to a beaker containing approximately 800 mL of dH₂O.

-

Place the beaker on a magnetic stirrer and add a stir bar to dissolve the powder.

-

Once the HEPES is fully dissolved, place the pH probe into the solution.

-

Slowly add 10 M NaOH or KOH dropwise to the solution while monitoring the pH. Continue adding the base until the pH reaches 7.4.[]

-

Transfer the solution to a graduated cylinder and add dH₂O to bring the final volume to 1 L.

-

For sterile applications, pass the solution through a 0.22 µm sterile filter.

-

Store the 1 M stock solution at 4 °C, protected from light.[7]

Use of HEPES in a Standard Cell Viability (MTT) Assay

This protocol outlines the use of HEPES in the medium for an MTT assay to assess cell viability.

Workflow Diagram:

Caption: Experimental workflow for a cell viability MTT assay using HEPES-buffered medium.

Protocol:

-

Cell Seeding: Seed cells (e.g., SH-SY5Y) at a density of 2.5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.[16]

-

Treatment: Prepare dilutions of your test compound in cell culture medium supplemented with 10-25 mM HEPES. Remove the old medium from the cells and add the treatment medium.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37 °C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37 °C in the dark.[16]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.[16]

-

Analysis: Calculate the percentage of cell viability relative to an untreated control.

Comparative Analysis and Limitations

While HEPES is a versatile and widely used buffer, it is important to be aware of its limitations and how it compares to other common buffers like Tris and PBS.

HEPES vs. Tris vs. PBS

| Feature | HEPES | Tris | PBS (Phosphate-Buffered Saline) |

| pKa (at 25°C) | ~7.5[][10] | ~8.1[10] | ~7.2 (for H₂PO₄⁻)[17] |

| Effective pH Range | 6.8 - 8.2[1][] | 7.0 - 9.0[10] | 5.8 - 8.0[17] |

| Temperature Dependence | Low[18][19] | High[18][20] | Moderate |

| Metal Ion Binding | Negligible[5] | Can interact with some metals | Can precipitate with divalent cations |

| CO₂ Dependence | Independent[10][13] | Can be used with bicarbonate systems | Independent |

| Common Applications | Cell culture, enzyme assays, protein purification[][9] | Molecular biology (e.g., electrophoresis), protein chemistry[10] | Cell washing, immunoassays, general biological applications[10] |

Limitations of HEPES

-

Cost: HEPES is generally more expensive than other common buffers like Tris or phosphate buffers.[]

-

Interference with Assays: It can interfere with the Folin protein assay.[11]

-

Formation of Radicals: Although chemically stable, HEPES can form radicals under certain conditions, which may affect some biological systems.

-

Interaction with Metal Ions: While metal ion binding is negligible, it can form weak complexes with some metal ions, which might be a concern in highly sensitive experiments.[][14]

Conclusion

Zwitterionic buffers, and HEPES in particular, are invaluable tools in modern biological and biomedical research. Their ability to maintain a stable physiological pH with minimal interference in biological systems makes them suitable for a wide array of applications, from cell culture to protein biochemistry. By understanding the fundamental properties, advantages, and limitations of HEPES, researchers can optimize their experimental designs and achieve more reliable and reproducible results. This guide serves as a comprehensive resource to aid in the effective utilization of HEPES in the laboratory.

References

- 1. dalochem.com [dalochem.com]

- 2. How do zwitterions act as buffers? | AAT Bioquest [aatbio.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. promegaconnections.com [promegaconnections.com]

- 5. HEPES - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. reagent.co.uk [reagent.co.uk]

- 9. HEPES Buffer [advancionsciences.com]

- 10. nbinno.com [nbinno.com]

- 11. HEPES for buffer solutions [itwreagents.com]

- 12. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]

- 13. nbinno.com [nbinno.com]

- 14. What should be noted when using HEPES buffer in cell culture experiments - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 15. Hepes buffer for protein purification [vacutaineradditives.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 18. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 19. m.youtube.com [m.youtube.com]

- 20. m.youtube.com [m.youtube.com]

The Critical Role of HEPES in Maintaining Physiological pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological research and drug development, maintaining a stable physiological pH is not merely a matter of procedural diligence; it is a cornerstone of experimental validity and success. Cellular processes, enzymatic reactions, and the very integrity of biological molecules are exquisitely sensitive to fluctuations in hydrogen ion concentration. This technical guide provides an in-depth exploration of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a zwitterionic organic chemical buffering agent, and its pivotal role in preserving pH homeostasis in a multitude of in vitro applications.

HEPES: A Superior Buffering Agent for Physiological Applications

HEPES is one of the twenty "Good's buffers" developed to meet the stringent demands of biological research.[1][2] Its widespread adoption stems from a unique combination of physicochemical properties that make it an ideal choice for maintaining pH in the physiological range (typically 7.2 to 7.4 for most mammalian cells).[3]

At its core, the effectiveness of a buffer is determined by its pKa, the pH at which the buffer exists in equal concentrations of its acidic and basic forms. HEPES has a pKa of approximately 7.5 at 25°C, placing its optimal buffering capacity squarely within the physiological realm.[1][4] This allows it to effectively resist changes in pH that can arise from cellular metabolism or exposure to atmospheric carbon dioxide.[1][4]

The Advantage of CO2 Independence

One of the most significant advantages of HEPES over the more traditional sodium bicarbonate buffer system is its independence from a controlled CO2 environment.[5] Bicarbonate buffers require a specific partial pressure of CO2, typically 5-10%, to maintain a stable pH in cell culture media.[4] When cultures are removed from a CO2 incubator for routine procedures such as microscopy or media changes, the dissolved CO2 rapidly equilibrates with the lower atmospheric concentration, leading to a sharp and potentially detrimental increase in pH.[5]

HEPES, being a zwitterionic buffer, does not rely on the bicarbonate-carbonic acid equilibrium.[1][4] This intrinsic stability makes it an indispensable tool for experiments requiring prolonged manipulation of cells outside of a CO2-controlled environment, ensuring the integrity of the experimental conditions and the health of the cells.[5]

Quantitative Profile of HEPES Buffer

For the discerning researcher, a quantitative understanding of a buffer's properties is paramount for experimental design and reproducibility. The following tables summarize the key quantitative data for HEPES.

| Property | Value | Reference |

| Chemical Formula | C8H18N2O4S | [1] |

| Molar Mass | 238.30 g/mol | [1] |

| pKa at 25°C | ~7.5 | [1][4] |

| Useful pH Range | 6.8 - 8.2 | [1] |

Table 1: Physicochemical Properties of HEPES

The pKa of a buffer is not static and can be influenced by temperature. This is a critical consideration for experiments conducted at temperatures other than ambient, such as 37°C for mammalian cell culture.

| Temperature (°C) | pKa of HEPES |

| 20 | 7.55 |

| 25 | 7.48 |

| 37 | 7.31 |

Table 2: Temperature Dependence of HEPES pKa [5]

The concentration of HEPES used in experimental systems is a critical parameter. While it provides robust pH control, high concentrations can be cytotoxic to certain cell lines.

| Application | Typical Concentration Range (mM) | Potential for Cytotoxicity | Reference |

| Cell Culture | 10 - 25 | > 40-50 mM | [3] |

| Protein Purification | 10 - 50 | Not typically a concern | |

| Electrophysiology | 5 - 10 | Cell-type dependent |

Table 3: Recommended Working Concentrations of HEPES

Experimental Protocols

The following sections provide detailed methodologies for the preparation and use of HEPES buffer in key experimental applications.

Preparation of HEPES-Buffered Cell Culture Medium

Maintaining a sterile environment is crucial when preparing cell culture reagents.

Materials:

-

HEPES free acid powder

-

High-purity, sterile water (cell culture grade)

-

1 M Sodium hydroxide (NaOH), sterile

-

Sterile 1 L graduated cylinder and beaker

-

Sterile 0.22 µm filter unit

-

pH meter

Protocol:

-

To prepare a 1 M stock solution of HEPES, dissolve 238.3 g of HEPES free acid in 800 mL of high-purity water.

-

Stir until the powder is completely dissolved.

-

Adjust the pH to the desired value (e.g., 7.4) by slowly adding 1 M NaOH while monitoring the pH with a calibrated pH meter.

-

Bring the final volume to 1 L with high-purity water.

-

Sterilize the 1 M HEPES stock solution by passing it through a 0.22 µm filter into a sterile container.

-

To supplement a cell culture medium, add the sterile 1 M HEPES stock solution to the desired final concentration (e.g., 25 mL of 1 M HEPES in 975 mL of medium for a final concentration of 25 mM).

Use of HEPES in Protein Purification

HEPES is an excellent buffer for many protein purification protocols due to its negligible metal ion binding.[1]

Materials:

-

HEPES free acid

-

Sodium chloride (NaCl)

-

Imidazole (for His-tagged protein purification)

-

High-purity water

-

1 M NaOH or HCl for pH adjustment

-

Chromatography column and system

Protocol (Example for His-tag Purification):

-

Lysis Buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10 mM Imidazole, pH 8.0):

-

Dissolve the appropriate amounts of HEPES, NaCl, and imidazole in 800 mL of high-purity water.

-

Adjust the pH to 8.0 with 1 M NaOH.

-

Bring the final volume to 1 L.

-

-

Wash Buffer (e.g., 50 mM HEPES, 300 mM NaCl, 20 mM Imidazole, pH 8.0):

-

Prepare as for the lysis buffer, but with a higher imidazole concentration.

-

-

Elution Buffer (e.g., 50 mM HEPES, 300 mM NaCl, 250 mM Imidazole, pH 8.0):

-

Prepare as for the lysis buffer, but with a significantly higher imidazole concentration.

-

-

Perform cell lysis, column loading, washing, and elution according to standard protein purification protocols, using the prepared HEPES-buffered solutions.

HEPES in Patch-Clamp Electrophysiology

Stable pH is critical for recording ion channel activity. HEPES is a common component of both intracellular and extracellular solutions in patch-clamp experiments.

Materials:

-

HEPES

-

Salts for intracellular and extracellular solutions (e.g., KCl, NaCl, CaCl2, MgCl2)

-

Glucose

-

EGTA (for intracellular solution)

-

High-purity water

-

Appropriate acid or base for pH adjustment (e.g., KOH, NaOH)

Protocol (Example Solutions):

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.

-

Dissolve all components except CaCl2 in 800 mL of high-purity water.

-

Adjust the pH to 7.4 with NaOH.

-

Add CaCl2 and stir to dissolve.

-

Bring the final volume to 1 L.

-

-

Intracellular Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP.

-

Dissolve all components in 800 mL of high-purity water.

-

Adjust the pH to 7.2 with KOH.

-

Bring the final volume to 1 L.

-

-

Filter both solutions through a 0.22 µm filter before use.

Visualizing Workflows and Logical Relationships

Diagrams are powerful tools for understanding complex processes and relationships. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Buffering Mechanism: HEPES vs. Bicarbonate

This diagram illustrates the fundamental difference in the buffering mechanisms of HEPES and the sodium bicarbonate system.

Caption: Comparison of HEPES and Bicarbonate buffering mechanisms.

Experimental Workflow: His-Tagged Protein Purification

This diagram outlines the key steps in a typical His-tagged protein purification protocol where HEPES buffers are utilized.

Caption: Workflow for His-tagged protein purification using HEPES buffers.

Experimental Workflow: Whole-Cell Patch-Clamp Recording

This diagram illustrates the sequential steps involved in preparing for and conducting a whole-cell patch-clamp experiment, highlighting the use of HEPES-buffered solutions.

Caption: Workflow for a whole-cell patch-clamp experiment.

Conclusion

HEPES has rightfully earned its place as an indispensable tool in the arsenal of researchers, scientists, and drug development professionals. Its robust buffering capacity in the physiological pH range, coupled with its independence from CO2 control, provides a stable and reliable in vitro environment for a vast array of applications. By understanding its quantitative properties and adhering to established protocols, researchers can harness the full potential of HEPES to ensure the accuracy, reproducibility, and ultimate success of their scientific endeavors. As with any reagent, it is crucial to consider the specific requirements of the experimental system, including potential cell-type specific cytotoxicity, to optimize its use and generate high-quality, reliable data.

References

The Enduring Legacy of Good's Buffers: A Technical Guide for Modern Research

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of biological and pharmaceutical research, the ability to maintain a stable and physiologically relevant pH is paramount. Before the mid-20th century, researchers were often limited to a small selection of buffers that were frequently toxic, reactive, or ineffective in the neutral pH range crucial for most biological processes. This paradigm shifted dramatically with the pioneering work of Dr. Norman E. Good and his colleagues, who, from 1966 to 1980, systematically identified and characterized a series of zwitterionic buffering agents that have become indispensable tools in modern science. This in-depth technical guide explores the discovery, development, and application of Good's buffers, providing the detailed information necessary for their effective use in research and drug development.

The Genesis of a New Class of Buffers: Good's Selection Criteria

Frustrated by the limitations of existing buffers, Dr. Good and his team established a set of criteria for ideal biological buffers.[1][2] These principles, which guided their selection and synthesis of novel compounds, remain highly relevant today. The key criteria are:

-

pKa in the Physiological Range: The buffer's acid dissociation constant (pKa) should lie between 6.0 and 8.0 to provide maximum buffering capacity at the pH of most biological reactions.[1][2]

-

High Aqueous Solubility: Buffers should be readily soluble in water to facilitate their use in biological systems.[1][2]

-

Membrane Impermeability: An ideal buffer should not readily cross biological membranes, thus preventing its accumulation within cells and potential interference with intracellular processes.[1][2]

-

Minimal Salt Effects: The buffer should have a minimal impact on the ionic composition of the medium.

-

Minimal Effect of Concentration and Temperature on pKa: The buffer's pKa should be relatively insensitive to changes in its concentration and the ambient temperature.[1][3]

-

Well-Behaved Cation Interactions: If the buffer forms complexes with metal ions, these complexes should remain soluble. Ideally, some buffers should not interact with metal ions at all.[1]

-

Chemical Stability: The buffer should be resistant to both enzymatic and non-enzymatic degradation.[1][2]

-

Biochemical Inertness: The buffer should not participate in or interfere with the biological reactions being studied.[1][2]

-

Low UV Absorbance: The buffer should not absorb light in the ultraviolet or visible spectrum, which could interfere with spectrophotometric assays.[4]

These rigorous criteria led to the identification and characterization of twenty zwitterionic buffers, now collectively known as "Good's buffers."

Physicochemical Properties of Good's Buffers

The utility of a buffer is defined by its physicochemical properties. The following table summarizes the key quantitative data for the twenty Good's buffers.

| Buffer Acronym | Full Chemical Name | Molecular Weight ( g/mol ) | pKa at 20°C | ΔpKa/°C | Useful pH Range | Metal Ion Binding |

| ACES | N-(2-Acetamido)-2-aminoethanesulfonic acid | 182.19 | 6.85 | -0.020 | 6.1 - 7.5 | Weak |

| ADA | N-(2-Acetamido)iminodiacetic acid | 190.16 | 6.62 | -0.011 | 6.0 - 7.2 | Moderate |

| AMPSO | N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid | 243.29 | 9.00 | -0.028 | 8.3 - 9.7 | Weak |

| BES | N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid | 213.25 | 7.17 | -0.016 | 6.4 - 7.8 | Weak |

| Bicine | N,N-Bis(2-hydroxyethyl)glycine | 163.17 | 8.35 | -0.018 | 7.6 - 9.0 | Moderate |

| Bis-Tris | Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane | 209.24 | 6.50 | -0.016 | 5.8 - 7.2 | Weak |

| CAPS | N-Cyclohexyl-3-aminopropanesulfonic acid | 221.32 | 10.40 | -0.019 | 9.7 - 11.1 | Negligible |

| CAPSO | N-Cyclohexyl-2-hydroxy-3-aminopropanesulfonic acid | 237.31 | 9.60 | -0.017 | 8.9 - 10.3 | Negligible |

| CHES | N-Cyclohexyl-2-aminoethanesulfonic acid | 207.29 | 9.50 | -0.011 | 8.6 - 10.0 | Negligible |

| DIPSO | 3-(N,N-Bis(2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid | 243.28 | 7.60 | -0.015 | 7.0 - 8.2 | Weak |

| EPPS (HEPPS) | 4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid | 252.33 | 8.00 | -0.015 | 7.3 - 8.7 | Negligible |

| HEPES | 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | 238.31 | 7.55 | -0.014 | 6.8 - 8.2 | Negligible[5] |

| HEPPSO | 4-(2-Hydroxyethyl)piperazine-1-(2-hydroxypropanesulfonic acid) | 268.32 | 7.90 | -0.010 | 7.1 - 8.5 | Weak |

| MES | 2-(N-Morpholino)ethanesulfonic acid | 195.24 | 6.15 | -0.011 | 5.5 - 6.7 | Negligible |

| MOPS | 3-(N-Morpholino)propanesulfonic acid | 209.26 | 7.20 | -0.015 | 6.5 - 7.9 | Negligible |

| MOPSO | 3-Morpholino-2-hydroxypropanesulfonic acid | 225.26 | 6.95 | -0.013 | 6.2 - 7.6 | Negligible |

| PIPES | Piperazine-N,N′-bis(2-ethanesulfonic acid) | 302.37 | 6.82 | -0.0085 | 6.1 - 7.5 | Negligible |

| POPSO | Piperazine-N,N′-bis(2-hydroxypropanesulfonic acid) | 362.41 | 7.85 | -0.013 | 7.2 - 8.5 | Negligible |

| TAPS | N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid | 243.28 | 8.40 | -0.027 | 7.7 - 9.1 | Weak |

| TAPSO | 3-[N-Tris(hydroxymethyl)methylamino]-2-hydroxypropanesulfonic acid | 259.28 | 7.61 | -0.020 | 7.0 - 8.2 | Weak |

| TES | N-[Tris(hydroxymethyl)methyl]-2-aminoethanesulfonic acid | 229.20 | 7.50 | -0.020 | 6.8 - 8.2 | Weak |

| Tricine | N-[Tris(hydroxymethyl)methyl]glycine | 179.17 | 8.15 | -0.021 | 7.4 - 8.8 | Moderate |

Note: Metal ion binding is a complex topic and is dependent on the specific metal ion and the experimental conditions. The classifications here are general guidelines. "Negligible" indicates very low affinity for most common divalent cations. "Weak" and "Moderate" indicate a higher potential for interaction that should be considered in experimental design.

Experimental Protocols

The accurate characterization of a buffer's properties is essential for its proper use. The following are detailed methodologies for key experiments cited in the development and characterization of Good's buffers.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines the method used to determine the acid dissociation constant (pKa) of a zwitterionic buffer.

Materials:

-

Calibrated pH meter with a glass electrode

-

Temperature probe

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (250 mL)

-

Buffer substance to be tested

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

High-purity deionized water

Procedure:

-

Preparation of the Buffer Solution:

-

Accurately weigh a sample of the buffer substance to prepare a solution of known concentration (e.g., 0.1 M) in a known volume of deionized water.

-

Place the beaker on the magnetic stirrer and add the stir bar.

-

-

Titration Setup:

-

Immerse the calibrated pH electrode and temperature probe in the buffer solution.

-

Fill the burette with the standardized NaOH solution.

-

-

Titration:

-

Record the initial pH of the buffer solution.

-

Add small, precise increments of the NaOH solution (e.g., 0.5 mL) to the buffer solution.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly, well past the expected pKa.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve. This can be identified by finding the maximum of the first derivative of the titration curve.

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

-

Protocol 2: Assessment of Metal Ion Binding

This protocol provides a method to assess the binding of metal ions to a buffer, which is crucial for experiments involving metalloenzymes or other metal-dependent processes.

Materials:

-

All materials from Protocol 1

-

A solution of a metal salt of known concentration (e.g., 0.1 M MgCl₂, CaCl₂, MnCl₂, or CuCl₂)

Procedure:

-

Perform a Control Titration:

-

Follow the procedure in Protocol 1 to obtain a titration curve for the buffer in the absence of the metal ion.

-

-

Perform a Titration in the Presence of Metal Ions:

-

Prepare a fresh solution of the buffer at the same concentration as in the control titration.

-

Add the metal salt solution to the buffer solution to achieve a 1:1 molar ratio of buffer to metal ion.

-

Titrate this solution with the standardized NaOH solution, following the same procedure as the control titration.

-

-

Data Analysis:

-

Plot the titration curves for the buffer with and without the metal ion on the same graph.

-

A downward shift in the titration curve in the presence of the metal ion indicates the formation of a metal-buffer complex and the release of protons.

-

The magnitude of this shift can be used to calculate the metal-buffer binding constant (Kx).

-

Applications and Considerations in Research and Drug Development

Good's buffers are ubiquitous in a wide range of applications, from cell culture and enzyme assays to chromatography and electrophoresis. However, their selection must be made with careful consideration of the specific experimental context.

Buffer Selection for Enzyme Kinetics

The choice of buffer can significantly impact the outcome of enzyme kinetic studies. An inappropriate buffer can inhibit enzyme activity or interfere with the assay itself.

Specific Applications and Potential Interferences

-

Tricine in SDS-PAGE: Tricine is widely used in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) for the separation of low molecular weight proteins and peptides.[6][7][8][9] Its zwitterionic nature and pKa of 8.15 provide better resolution in the low molecular weight range compared to traditional glycine-based systems.

-

HEPES in Cell Culture: HEPES is a common buffering agent in cell culture media due to its pKa in the physiological range and its ability to maintain pH in the absence of a CO₂ incubator.[5][10] However, it has been shown to produce hydrogen peroxide when exposed to light in the presence of riboflavin, which can be toxic to cells.[5] Therefore, HEPES-containing media should be protected from light.

-

Metal Ion Binding Considerations: Buffers such as ADA, Bicine, and Tricine can chelate divalent cations. This can be problematic in studies of metalloenzymes, as the buffer may compete with the enzyme for the essential metal cofactor. In such cases, buffers with negligible metal-binding capacity, like PIPES, HEPES, or MOPS, are preferred.[11]

Conclusion

The development of Good's buffers was a landmark achievement in biochemistry, providing researchers with a toolkit of reliable and non-interfering reagents for maintaining physiological pH. Their careful design, based on a stringent set of criteria, has ensured their enduring relevance in a multitude of scientific disciplines. For researchers and drug development professionals, a thorough understanding of the physicochemical properties and potential interactions of these buffers is essential for designing robust experiments and obtaining reliable, reproducible results. By consulting the data and protocols presented in this guide, scientists can make informed decisions about buffer selection and application, continuing the legacy of rigorous and well-controlled biochemical research pioneered by Dr. Norman E. Good.

References

- 1. Good's buffers - Wikipedia [en.wikipedia.org]

- 2. Hydrogen ion buffers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The impact of temperature changes on biological buffers’ pKa | by Daniel Maia | HOPAXFC | Medium [medium.com]

- 4. interchim.fr [interchim.fr]

- 5. HEPES - Wikipedia [en.wikipedia.org]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. conductscience.com [conductscience.com]

- 8. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 9. Protocol - Tris-Tricine Peptide Separation Gels, electrophoresis [depts.washington.edu]

- 10. The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 11. bostonbioproducts.com [bostonbioproducts.com]

HEPES: A Versatile Buffering Agent in Molecular Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology, maintaining a stable pH is paramount to experimental success. Biological reactions, particularly those involving proteins and nucleic acids, are highly sensitive to fluctuations in hydrogen ion concentration. The buffering agent of choice can therefore significantly impact the reliability and reproducibility of experimental outcomes. Among the plethora of available buffers, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) has emerged as a stalwart, widely employed for its efficacy in maintaining physiological pH. This technical guide provides a comprehensive overview of the applications of HEPES in molecular biology, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

The Core Attributes of HEPES

HEPES is a zwitterionic organic chemical buffering agent, one of the twenty "Good's buffers" developed by Norman Good and his colleagues in the 1960s.[1] Its widespread use stems from a combination of favorable chemical and biological properties.

Key Advantages:

-

Physiological pH Range: HEPES has a pKa of approximately 7.5 at 25°C, making it an excellent buffer for maintaining a stable pH between 6.8 and 8.2.[2] This range is ideal for most biological experiments, which are often conducted at or near physiological pH (7.2-7.4).[3]

-

Biocompatibility: It is generally considered non-toxic to cells at typical working concentrations and does not readily pass through cell membranes.[1][3]

-

Low Metal Ion Binding: HEPES shows negligible binding to most metal ions, which is a crucial advantage in enzymatic reactions where metal ions may act as cofactors.[2]

-

Minimal Salt and Temperature Effects: The pKa of HEPES is less affected by changes in temperature and ionic concentration compared to some other common buffers like Tris.[4]

-

High Solubility and Stability: HEPES is highly soluble in water and is chemically stable.[1]

Limitations and Considerations:

-

Cost: HEPES is generally more expensive than other common buffering agents like phosphate or Tris buffers.

-

Phototoxicity: When exposed to ambient light, especially in the presence of riboflavin, HEPES can produce hydrogen peroxide, which is toxic to cells.[2] It is therefore recommended to store HEPES-containing solutions in the dark.

-

Interference with Assays: HEPES can interfere with certain protein quantification assays, such as the Lowry assay, but it is compatible with the Bradford and BCA assays.

Quantitative Data for HEPES Buffer

For precise experimental design, it is crucial to consider the physicochemical properties of HEPES. The following tables summarize key quantitative data.

| Property | Value | Reference(s) |

| Molecular Weight | 238.3 g/mol | [4] |

| pKa at 20°C | 7.55 | [5] |

| pKa at 25°C | ~7.5 | [2] |

| pKa at 37°C | ~7.3 | [6] |

| Effective Buffering pH Range | 6.8 - 8.2 | [2][4] |

| Temperature (°C) | ΔpKa/°C | Reference(s) |

| 20 | -0.014 | [5] |

| Application | Typical Working Concentration (mM) | Reference(s) |

| Cell Culture | 10 - 25 | [7] |

| Protein Purification | 20 - 50 | |

| Enzyme Assays | 25 - 100 | |

| Co-Immunoprecipitation | 25 - 50 | [5][6] |

| Western Blotting | 10 - 50 |

Applications and Experimental Protocols

HEPES is a versatile buffer used in a wide array of molecular biology techniques. The following sections provide detailed protocols for some of its key applications.

Cell Culture

HEPES is frequently used as a supplementary buffer in cell culture media to provide additional pH stability, especially when cells are manipulated outside of a CO₂ incubator.

Protocol: Preparation of HEPES-Supplemented Cell Culture Medium

Materials:

-

Basal cell culture medium (e.g., DMEM, RPMI-1640)

-

HEPES powder (cell culture grade)

-

1 M NaOH solution (sterile)

-

Sterile water for injection or cell culture grade water

-

Sterile 0.22 µm filter unit

Procedure:

-

To 500 mL of basal medium, add the desired amount of HEPES powder. For a final concentration of 25 mM, add 2.98 g of HEPES.

-

Stir the medium gently on a magnetic stir plate until the HEPES is completely dissolved.

-

Measure the pH of the medium using a calibrated pH meter.

-

Adjust the pH to the desired level (typically 7.2 - 7.4) by slowly adding 1 M NaOH dropwise while stirring.

-

Sterilize the final HEPES-supplemented medium by passing it through a 0.22 µm filter.

-

Store the medium at 2-8°C, protected from light.

Protein Purification

HEPES is an excellent choice for buffering solutions throughout a protein purification workflow due to its chemical stability and low interference with protein structure and function.

Protocol: Purification of a His-tagged Protein using Immobilized Metal Affinity Chromatography (IMAC)

Materials:

-

E. coli cell paste expressing a His-tagged protein

-

Lysis Buffer: 50 mM HEPES, 300 mM NaCl, 10 mM imidazole, pH 8.0

-

Wash Buffer: 50 mM HEPES, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM HEPES, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Lysozyme

-

DNase I

-

Protease inhibitor cocktail

-

Ni-NTA agarose resin

Procedure:

-

Cell Lysis:

-

Resuspend the cell paste in ice-cold Lysis Buffer.

-

Add lysozyme, DNase I, and a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes.

-

Sonicate the lysate on ice to further disrupt the cells and shear DNA.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

-

Binding:

-

Add the cleared lysate to the equilibrated Ni-NTA resin.

-

Incubate with gentle agitation for 1 hour at 4°C to allow the His-tagged protein to bind to the resin.

-

-

Washing:

-

Load the resin-lysate mixture into a chromatography column.

-

Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound protein with 5-10 column volumes of Elution Buffer.

-

Collect fractions and analyze for the presence of the target protein by SDS-PAGE.

-

Caption: Workflow for His-tagged protein purification using HEPES-based buffers.

Enzyme Assays

The stable pH provided by HEPES is critical for accurate and reproducible enzyme kinetic studies.

Protocol: A Generic Kinase Assay

Materials:

-

Purified kinase

-

Substrate peptide

-

ATP

-

Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT

-

Stopping solution (e.g., EDTA solution or kinase inhibitor)

-

Detection reagent (e.g., phosphospecific antibody, radioactive ATP)

Procedure:

-

Prepare a reaction mixture containing the Kinase Assay Buffer, substrate peptide, and any potential inhibitors.

-

Initiate the reaction by adding the purified kinase and ATP.

-

Incubate the reaction at the optimal temperature for the enzyme for a defined period.

-

Stop the reaction by adding the stopping solution.

-

Detect the product formation using an appropriate method (e.g., Western blot, ELISA, radioactivity measurement).

-

Calculate the enzyme activity based on the amount of product formed over time.

Caption: General workflow for an in vitro enzyme assay using HEPES buffer.

Co-Immunoprecipitation (Co-IP)

HEPES is a common component of lysis and wash buffers for Co-IP experiments, which are used to study protein-protein interactions.

Protocol: Co-Immunoprecipitation of a Protein Complex

Materials:

-

Mammalian cells expressing the bait and prey proteins

-

Co-IP Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitors.[6]

-

Co-IP Wash Buffer: 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 0.1% Triton X-100

-

Antibody against the bait protein

-

Protein A/G agarose beads

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis:

-

Harvest and wash cells with cold PBS.

-

Lyse the cells in ice-cold Co-IP Lysis Buffer.

-

Incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads.

-

Incubate the pre-cleared lysate with the primary antibody for 2-4 hours at 4°C.

-

Add Protein A/G beads and incubate for another 1-2 hours or overnight at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with Co-IP Wash Buffer.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the prey protein.

-

Caption: Workflow for a co-immunoprecipitation experiment using HEPES-based buffers.

Conclusion

HEPES is an indispensable tool in the molecular biologist's toolkit. Its ability to maintain a stable physiological pH with minimal interference in biological reactions makes it a reliable choice for a vast range of applications, from cell culture to intricate protein interaction studies. By understanding its properties and following optimized protocols, researchers can leverage the power of HEPES to generate high-quality, reproducible data, thereby advancing our understanding of the complex molecular mechanisms that govern life.

References

The Pivotal Role of HEPES Buffer in Protein Stability and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein studies, maintaining a stable and physiologically relevant environment is paramount to obtaining accurate and reproducible results. The choice of buffering agent is a critical determinant of experimental success, directly impacting protein integrity, activity, and behavior. Among the plethora of available buffers, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) has emerged as a cornerstone in protein research, prized for its robust buffering capacity in the physiological pH range and its minimal interference with many biological systems. This technical guide provides an in-depth exploration of the function of HEPES buffer in protein studies, offering detailed experimental protocols, quantitative data, and logical workflows to empower researchers in their scientific endeavors.

Core Chemical and Physical Properties of HEPES

HEPES is a zwitterionic organic chemical buffering agent, one of the twenty "Good's buffers" developed to meet the specific needs of biochemical and biological research.[1] Its zwitterionic nature at most biological pHs makes it a versatile and widely used buffer.

Table 1: Physicochemical Properties of HEPES Buffer

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₈N₂O₄S | [] |

| Molecular Weight | 238.3 g/mol | [] |

| pKa at 25°C | ~7.5 | [3] |

| Effective pH Range | 6.8 - 8.2 | [4][5] |

| ΔpKa/°C | -0.014 | [6] |

| Solubility in Water | High | [5] |

The pKa of HEPES, being close to physiological pH, is a key attribute that makes it an excellent choice for a wide array of protein studies.[3] Furthermore, its relatively low change in pKa with temperature fluctuations ensures pH stability in experiments conducted at varying temperatures.[6]

Applications of HEPES in Protein Studies

HEPES buffer's unique properties lend it to a broad spectrum of applications in protein research, from isolation and purification to functional and structural characterization.

Protein Purification and Extraction

Maintaining a stable pH is crucial during protein purification to prevent denaturation and preserve the native conformation and activity of the target protein.[7] HEPES is frequently the buffer of choice in various chromatography techniques, including affinity, ion-exchange, and size-exclusion chromatography.[] It helps to maintain the desired charge properties of the protein, facilitating its separation from other cellular components.[7]

Enzyme Assays

Enzyme kinetics are highly sensitive to pH fluctuations.[8] HEPES is an ideal buffer for many enzyme assays due to its ability to maintain a constant pH within the optimal range for many enzymes (pH 6.8-8.2).[] Its minimal interaction with metal ions is another significant advantage, as many enzymes require metal cofactors for their activity.[9]

Cell Culture and Protein Expression

HEPES is widely used as a buffering agent in cell culture media, particularly when cells are handled outside of a CO₂ incubator.[4] The bicarbonate buffering system, commonly used in cell culture, requires a controlled CO₂ atmosphere to maintain a stable pH.[4] HEPES can supplement or replace the bicarbonate buffer, providing robust pH control during experimental manipulations.[4] This is crucial for maintaining cell viability and ensuring consistent recombinant protein expression.

Structural Biology

In structural biology techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, maintaining a stable pH is essential for obtaining high-quality crystals and spectra. HEPES is a common component of buffers used in protein crystallization and for preparing protein samples for NMR analysis.[10]

Quantitative Data on HEPES Function

While the qualitative benefits of HEPES are well-established, quantitative data further underscores its utility in protein studies.

Protein Stability

A study on the phase stability of hen egg-white lysozyme (HEWL) demonstrated the influence of different buffers on protein-protein interactions and aggregation. The cloud point temperature (Tcloud), a measure of protein solution stability, was measured in various buffers at pH 7.0. A higher Tcloud indicates greater stability.

Table 2: Cloud Point Temperatures (Tcloud) of Hen Egg-White Lysozyme (HEWL) in Different Buffers

| Buffer (0.1 M, pH 7.0) | Tcloud at 90 mg/mL HEWL (°C) | Tcloud at 125 mg/mL HEWL (°C) | Reference |

| MOPS | 11.5 | 13.0 | [11] |

| Phosphate | 10.5 | 12.0 | [11] |

| HEPES | 9.5 | 11.0 | [11] |

| Cacodylate | 8.0 | 9.5 | [11] |

Data extracted from Figure 1 of the cited reference.[11]

These results suggest that under these specific conditions, MOPS and phosphate buffers provided slightly higher stability for HEWL compared to HEPES, which in turn was superior to cacodylate.[11] This highlights that while HEPES is a generally good buffer, the optimal choice can be protein-dependent.

Enzyme Kinetics

The choice of buffer can influence enzyme kinetic parameters. While comprehensive comparative data is often enzyme-specific, it is a critical parameter to consider. For instance, a study on alkaline phosphatase showed that Km and Vmax values for the substrate p-nitrophenyl phosphate varied significantly in different buffers.[12] Although this particular study did not include HEPES, it underscores the principle that the buffer is an active component of the experimental system. Generally, HEPES is considered to have minimal interference with many enzymatic reactions.[5]

Experimental Protocols

The following are example protocols that utilize HEPES buffer for common protein study techniques.

Protocol for Recombinant Protein Purification using Ni-NTA Affinity Chromatography

This protocol is a general guideline for the purification of a His-tagged protein from E. coli.

Materials:

-

Lysis Buffer: 50 mM HEPES pH 8.0, 500 mM NaCl, 20 mM imidazole, 10 mM β-mercaptoethanol, 5% glycerol.

-

Wash Buffer: 50 mM HEPES pH 8.0, 500 mM NaCl, 40 mM imidazole, 10 mM β-mercaptoethanol, 5% glycerol.

-

Elution Buffer: 50 mM HEPES pH 8.0, 500 mM NaCl, 250 mM imidazole, 10 mM β-mercaptoethanol, 5% glycerol.

-

Ni-NTA Agarose Resin

-

Protease Inhibitor Cocktail

Procedure:

-

Resuspend the E. coli cell pellet in ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.

-

Incubate the cleared lysate with equilibrated Ni-NTA agarose resin for 1 hour at 4°C with gentle agitation.

-

Load the lysate-resin slurry onto a chromatography column.

-

Wash the column with 10-20 column volumes of Wash Buffer.

-

Elute the His-tagged protein with 5-10 column volumes of Elution Buffer.

-

Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein.

Protocol for Cell Lysis for Western Blot Analysis

This protocol is suitable for the extraction of total protein from cultured mammalian cells.

Materials:

-

HEPES Lysis Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1.5 mM MgCl₂, 1 mM EGTA, 10% glycerol, 1% Triton X-100.

-

Protease and Phosphatase Inhibitor Cocktails

-

Ice-cold Phosphate Buffered Saline (PBS)

Procedure:

-

Wash cultured cells twice with ice-cold PBS.

-